1-(4-Fluorophenyl)prop-2-en-1-one
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)prop-2-en-1-one derivatives has been explored in various studies. In one study, the compound was synthesized and recrystallized from an organic solution, leading to the determination of its crystal structure through X-ray diffraction analysis . Another research synthesized a series of substituted compounds by a condensation reaction of 4-fluoro-3-methyl acetophenone with substituted benzaldehydes, achieving yields of over 80% . Additionally, a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine resulted in a novel spiro[indole-3,2'-pyrrolidin]-2(1H)-one compound .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various techniques. The crystal structure of one derivative crystallizes in the monoclinic crystal class with specific cell parameters, and the unsaturated keto group was found to be in a s-cis conformation . In another study, the structural confirmation was achieved using spectroscopic techniques and compared with density functional theory (DFT) results . The spiro compound synthesized in another research was found to be essentially planar except for one of the pyrrolidin rings, which adopts an envelope conformation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve condensation reactions and multicomponent reactions. The condensation reactions are facilitated by the presence of alkali and result in high yields of the desired products . The multicomponent reactions, on the other hand, involve the combination of several reactants to form complex structures, as seen in the synthesis of the spiro compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Fluorophenyl)prop-2-en-1-one derivatives have been extensively studied. The refractive indices of one derivative in methanol and benzene mixtures were measured, and various parameters such as molar refraction and polarizability constant were calculated . The antimicrobial activity of novel triazolyl derivatives was evaluated, indicating potential biological applications . The vibrational properties of thiourea derivatives were analyzed using X-ray diffraction, vibrational spectra, and theoretical calculations, revealing the planarity of the carbonyl and thiourea groups and the presence of intramolecular hydrogen bonding .
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Vibrational Wavenumbers and Hyperpolarizability : The molecular structure of 1-(4-Fluorophenyl)prop-2-en-1-one derivatives has been extensively studied. For instance, one derivative was synthesized and its structure confirmed through IR and X-ray diffraction studies. The vibrational wavenumbers were calculated using HF and DFT methods, which are crucial in understanding the molecular interactions and stability. Notably, the first hyperpolarizability of this compound is significant, indicating potential applications in nonlinear optics (Najiya et al., 2014).
Crystal Structure and Hydrogen Bonding : Various studies have reported on the crystal structures of 1-(4-Fluorophenyl)prop-2-en-1-one derivatives. These studies often involve analyzing the angles and planarity of the molecular structure, which are important for understanding the compound’s physical properties. Intermolecular hydrogen bonding, often observed in these structures, can influence the material's stability and reactivity (Butcher et al., 2007).
Application in Solar Cells
- Donor-π-Acceptor Architecture : Some derivatives of 1-(4-Fluorophenyl)prop-2-en-1-one have been synthesized for potential application in dye-sensitized solar cells (DSSC). These compounds, featuring a donor-π-acceptor architecture, show promising characteristics such as improved intramolecular charge transfer and higher energy levels, which are beneficial for solar cell efficiency (Anizaim et al., 2020).
Photophysical Properties
- Solvent Polarity Effects : The photophysical properties of chalcone derivatives, including those with 1-(4-Fluorophenyl)prop-2-en-1-one, have been studied in different media. These studies reveal how solvent polarity affects absorption and fluorescence characteristics, which is crucial for applications in fields like optoelectronics and molecular probes (Kumari et al., 2017).
Electronic Properties and Charge Transfer
- HOMO-LUMO Analysis : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) transitions in these compounds suggest significant electron density transfers within the molecule. This insight is important for understanding the electronic properties and potential applications in electronic devices (Zaini et al., 2018).
properties
IUPAC Name |
1-(4-fluorophenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQOQFCURUKAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455686 | |
Record name | 1-(4-fluorophenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)prop-2-en-1-one | |
CAS RN |
51594-59-3 | |
Record name | 1-(4-fluorophenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluorophenyl)prop-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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